molecular formula C9HF19 B1595110 1H-Perfluorononane CAS No. 375-94-0

1H-Perfluorononane

Cat. No. B1595110
CAS RN: 375-94-0
M. Wt: 470.07 g/mol
InChI Key: CUNIPPSHVAZKID-UHFFFAOYSA-N
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Description



  • 1H-Perfluorononane (C~9~HF~19~) is a fluoroalkane compound belonging to the class of perfluorinated compounds (PFCs) .

  • It is a common liquid perfluoro-n-alkane.

  • It is biologically inert, immiscible with water, and has low viscosity and surface tension.

  • Often used as an ideal oral contrast agent due to its properties.





  • Molecular Structure Analysis



    • Formula : C~9~HF~19~

    • Molecular Weight : 470.0739 g/mol

    • IUPAC Standard InChI : InChI=1S/C9HF19/c10-1(11)2(12,13)3(14,15)4(16,17)5(18,19)6(20,21)7(22,23)8(24,25)9(26,27)28/h1H

    • IUPAC Standard InChIKey : CUNIPPSHVAZKID-UHFFFAOYSA-N





  • Chemical Reactions Analysis



    • Information on specific chemical reactions involving 1H-Perfluorononane is not readily available in the literature.





  • Physical And Chemical Properties Analysis



    • Physical Form : Liquid

    • Density : 1.799 g/mL at 25°C

    • Flash Point : 138°C

    • Refractive Index : n20/D 1.276

    • Stability : Stable under normal conditions




  • Scientific Research Applications

    Environmental Presence and Health Implications

    1H-Perfluorononane, as part of the broader class of perfluorinated compounds (PFCs), has been extensively studied for its environmental presence, persistence, and potential health implications. Research has identified these compounds in various environmental samples and human tissues, underscoring their widespread distribution and potential for bioaccumulation. For instance, studies have found perfluorinated compounds like perfluorononanoate (PFNA) in plasma samples of populations exposed via drinking water, highlighting the environmental persistence and human exposure pathways of these chemicals (Fromme, Wöckner, Roscher, & Völkel, 2017). Another study on the distribution of perfluoroalkyl chemicals (PFCs) in human blood from several countries, including perfluorononanoic acid (PFNA), reflects the global prevalence and human health implications of these substances (Kannan, Corsolini, Falandysz, Fillmann, Kumar, Loganathan, Mohd, Olivero, van Wouwe, Yang, & Aldoust, 2004).

    Analytical and Detection Techniques

    The development and application of sensitive analytical techniques for detecting PFCs, including 1H-Perfluorononane, in environmental and biological samples are critical for understanding their distribution and potential health effects. Studies employing methods like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) have been instrumental in quantifying these compounds in human serum, providing insights into exposure levels and risk assessment (Kuklenyik, Reich, Tully, Needham, & Calafat, 2004).

    Environmental and Health Risk Assessments

    Research into the environmental and health risks associated with PFCs, including 1H-Perfluorononane, has shed light on their potential adverse effects. Studies exploring the association between PFC exposure and health outcomes such as cholesterol levels, body weight, and insulin resistance provide a foundation for understanding the biological impacts of these chemicals (Nelson, Hatch, & Webster, 2009). Additionally, investigations into the mechanisms of toxicity, including the potential endocrine-disrupting effects of PFCs, highlight the importance of ongoing research to fully elucidate the health implications of these persistent environmental contaminants (Kjeldsen & Bonefeld‐Jørgensen, 2013).

    Global Distribution and Emission Sources

    The global distribution and sources of PFC emissions, including 1H-Perfluorononane, have been a focus of recent research, with studies identifying these compounds in surface waters across various countries. This research emphasizes the global nature of PFC pollution and the need for international efforts to manage and mitigate their release into the environment (Pan, Zhang, Cui, Sheng, Yeung, Sun, Guo, & Dai, 2018).

    Safety And Hazards



    • Not considered hazardous by the 2012 OSHA Hazard Communication Standard.

    • Warning : Reproductive Harm.

    • Avoid contact with skin, eyes, and inhalation.

    • Keep away from heat and sources of ignition.




  • Future Directions



    • Research on its environmental impact and potential applications continues.

    • Further studies may explore its use as an oral contrast agent and in polymer photovoltaic cells.




    properties

    IUPAC Name

    1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-nonadecafluorononane
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9HF19/c10-1(11)2(12,13)3(14,15)4(16,17)5(18,19)6(20,21)7(22,23)8(24,25)9(26,27)28/h1H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    CUNIPPSHVAZKID-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8F17CF2H, C9HF19
    Record name Nonane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-nonadecafluoro-
    Source NORMAN Suspect List Exchange
    Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
    Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID70335836
    Record name 1H-Perfluorononane
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70335836
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    470.07 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    1H-Perfluorononane

    CAS RN

    375-94-0
    Record name 1H-Perfluorononane
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70335836
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
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    Reactant of Route 6
    1H-Perfluorononane

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